molecular formula C14H13N3 B581971 3-Amino-4-(benzylamino)benzonitrile CAS No. 68502-23-8

3-Amino-4-(benzylamino)benzonitrile

Cat. No. B581971
CAS RN: 68502-23-8
M. Wt: 223.279
InChI Key: CPCGEBXSWQSQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-4-(benzylamino)benzonitrile” is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.27 . It is related to benzonitrile, a colorless chemical compound with a sweet almond odor .

Scientific Research Applications

1. Electrochemical C–H Amidation Reactions

  • Summary of Application : This research developed a mild, efficient electrochemical approach to the site-selective direct C–H amidation of benzene and its derivatives with acetonitrile and benzonitrile .
  • Methods of Application : The process involves joint electrochemical oxidation of various arenes in the presence of a copper salt as a catalyst and nitriles . This leads to the formation of N-phenylacetamide from benzene and N-benzylacetamides from benzyl derivatives .
  • Results or Outcomes : The process is favorable due to its mild conditions (room temperature, ambient pressure, no strong oxidants) that meet the criteria of green chemistry . It allows the formation of complex molecules from structurally simple starting substrates in one step .

2. Spectroscopic Characterization and Biological Activities

  • Summary of Application : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory .
  • Methods of Application : The study involved the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile . Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
  • Results or Outcomes : The molecular docking studies were performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .

3. Spectroscopic Characterization and Biological Activities

  • Summary of Application : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory .
  • Methods of Application : The study involved the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile . Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
  • Results or Outcomes : The molecular docking studies were performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .

4. Benzonitrile, 4-amino-

  • Summary of Application : This compound is used as a flexible precursor for many derivatives . It is also used as a solvent in the perfumery and pharmaceutical industries .
  • Methods of Application : The compound is used in various chemical reactions as a precursor or solvent .
  • Results or Outcomes : The use of this compound allows for the formation of complex molecules from structurally simple starting substrates .

5. Spectroscopic Characterization and Biological Activities

  • Summary of Application : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory .
  • Methods of Application : The study involved the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile . Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
  • Results or Outcomes : The molecular docking studies were performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .

6. Benzonitrile, 4-amino-

  • Summary of Application : This compound is used as a flexible precursor for many derivatives . It is also used as a solvent in the perfumery and pharmaceutical industries .
  • Methods of Application : The compound is used in various chemical reactions as a precursor or solvent .
  • Results or Outcomes : The use of this compound allows for the formation of complex molecules from structurally simple starting substrates .

properties

IUPAC Name

3-amino-4-(benzylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCGEBXSWQSQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(benzylamino)benzonitrile

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